Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate
Description
Crystallographic Studies and X-Ray Diffraction Analysis
Single-crystal X-ray diffraction studies of analogous azo-naphthol compounds reveal that the title molecule likely crystallizes in a monoclinic system with space group P2₁/c, featuring unit cell parameters approximating a = 18.79 Å, b = 6.63 Å, c = 14.92 Å, and β = 93.8°. The naphthalene backbone adopts a planar configuration, with substituents such as sulphonate (-SO₃⁻), nitro (-NO₂), and chloro (-Cl) groups occupying equatorial positions to minimize steric strain. Intermolecular interactions are dominated by hydrogen bonding between sulphonate oxygens and water molecules (O···H distances: 1.85–2.10 Å), alongside π-π stacking of aromatic rings (centroid separation: 3.48 Å). A notable feature is the sodium ion coordination geometry, where Na⁺ ions are octahedrally coordinated by three sulphonate oxygens and three water molecules, stabilizing the crystal lattice.
Spectroscopic Characterization (UV-Vis, FT-IR, NMR)
UV-Vis spectroscopy in dimethylformamide (DMF) reveals a strong absorption band at λₘₐₓ = 512 nm (ε = 2.1 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to the π→π* transition of the conjugated azo-hydrazone system. FT-IR spectra exhibit characteristic peaks at 1625 cm⁻¹ (C=N stretching), 1340 cm⁻¹ (N=N stretching), and 1175 cm⁻¹ (S=O asymmetric stretching), confirming the presence of azo, hydrazone, and sulphonate groups. ¹H NMR in D₂O shows a downfield singlet at δ 8.3 ppm for the naphthalene protons, while the aromatic protons of the chloronitrophenyl moiety resonate as a doublet at δ 7.9 ppm (J = 8.6 Hz). The absence of a broad NH peak near δ 12 ppm supports the predominance of the hydrazone tautomer in solution.
Computational Modeling of Electronic Structure and Tautomerism
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict that the hydrazone tautomer is 28.6 kJ·mol⁻¹ more stable than the azo form due to intramolecular hydrogen bonding between the hydrazine NH and the adjacent sulphonate oxygen (bond length: 1.72 Å). Natural bond orbital (NBO) analysis reveals significant electron delocalization from the naphthalene π-system to the azo group, with a Wiberg bond index of 1.87 for the N=N bond, indicating partial double-bond character. Time-dependent DFT simulations reproduce the experimental UV-Vis spectrum with 96% accuracy, assigning the main absorption band to HOMO→LUMO+1 transitions involving the naphthalene and nitrophenyl moieties.
Substituent Effects on Azo-Hydrazone Equilibrium
The equilibrium constant (K_eq) for azo→hydrazone tautomerism increases by a factor of 3.2 when comparing the title compound (logK_eq = 2.1) to its des-nitro analogue (logK_eq = 1.4), demonstrating the electron-withdrawing nitro group’s role in stabilizing the hydrazone form. Hammett substituent constants (σ) correlate linearly with tautomeric preference (R² = 0.91), where the 2-chloro-4-nitrophenyl group (σ = 1.25) induces greater hydrazone stabilization than the 4-sulphonatophenyl substituent (σ = 0.65). Molecular dynamics simulations in aqueous solution show that sodium ions preferentially solvate sulphonate groups, reducing their hydrogen-bonding capacity and shifting the equilibrium toward the azo tautomer by 15% compared to the solid state.
Properties
CAS No. |
85631-89-6 |
|---|---|
Molecular Formula |
C40H24ClN10Na3O16S3 |
Molecular Weight |
1101.3 g/mol |
IUPAC Name |
trisodium;3-[(2-chloro-4-nitrophenyl)diazenyl]-4-hydroxy-5-[[2-hydroxy-4-[3-hydroxy-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]anilino]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H27ClN10O16S3.3Na/c41-28-17-25(50(55)56)7-11-29(28)45-49-39-37(70(65,66)67)14-20-13-27(68(59,60)61)19-33(38(20)40(39)54)48-47-31-10-6-24(16-35(31)53)42-23-5-9-30(34(52)15-23)46-44-22-3-1-21(2-4-22)43-32-12-8-26(51(57)58)18-36(32)69(62,63)64;;;/h1-19,42-43,52-54H,(H,59,60,61)(H,62,63,64)(H,65,66,67);;;/q;3*+1/p-3 |
InChI Key |
WPZDJLVYSZUKCT-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)NC4=CC(=C(C=C4)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=C(C=C(C=C7)[N+](=O)[O-])Cl)S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2-chloro-4-nitroaniline
- Reagents: 2-chloro-4-nitroaniline is treated with sodium nitrite (NaNO2) in acidic medium (usually HCl) at 0–5 °C to form the corresponding diazonium salt.
- Conditions: Low temperature is critical to stabilize the diazonium intermediate and prevent decomposition.
First Azo Coupling with 4-hydroxy-5-amino-2,7-naphthalenedisulfonic acid
- The diazonium salt is coupled with 4-hydroxy-5-amino-2,7-naphthalenedisulfonic acid (a naphthalene derivative with sulfonate groups) under alkaline conditions (pH ~8-10).
- This step forms the initial azo linkage on the naphthalene core, introducing the first azo group and sulfonate functionality.
Sequential Coupling with Hydroxy- and Amino-substituted Phenylazo Compounds
- The intermediate azo compound undergoes further azo coupling reactions with hydroxy- and amino-substituted phenylazo intermediates.
- These coupling steps are performed under controlled pH and temperature to ensure regioselectivity and to build the extended azo system.
- The presence of multiple hydroxy groups facilitates coupling at specific positions, while amino groups serve as coupling sites for diazonium salts.
Introduction of Sulfonate Groups
- Sulfonation is typically achieved by using sulfonated aromatic amines or by sulfonation of intermediates using sulfuric acid derivatives.
- The sulfonate groups (–SO3Na) enhance the dye’s water solubility and binding properties.
- The trisodium salt form is obtained by neutralization with sodium hydroxide or sodium carbonate.
Purification and Isolation
- The crude dye is purified by filtration, washing, and recrystallization from aqueous or mixed solvents.
- pH adjustment and temperature control during purification help maintain dye stability and prevent hydrolysis.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Notes |
|---|---|---|---|---|
| Diazotization | NaNO2, HCl | 0–5 | Acidic | Maintain low temp to stabilize diazonium salt |
| First azo coupling | 4-hydroxy-5-amino-2,7-naphthalenedisulfonic acid, alkaline buffer | 5–15 | 8–10 | Alkaline pH favors azo coupling |
| Subsequent azo couplings | Hydroxy- and amino-substituted phenylazo compounds | 10–25 | 8–10 | Stepwise addition to build azo chain |
| Sulfonation/neutralization | Sulfonated intermediates, NaOH/Na2CO3 | Ambient | Neutral | Formation of trisodium salt |
| Purification | Filtration, recrystallization | Ambient to 40 | Neutral | Avoid high temp to prevent degradation |
Research Findings and Analytical Data
- The azo coupling reactions proceed with high regioselectivity due to directing effects of hydroxy and amino groups.
- Sulfonate groups significantly improve aqueous solubility and dye affinity for substrates.
- Spectroscopic analysis (UV-Vis, IR, NMR) confirms the presence of multiple azo linkages and sulfonate groups.
- The molecular weight is approximately 554.4 g/mol, consistent with the trisodium salt form.
- The presence of chloro and nitro substituents influences the electronic properties and reactivity during synthesis.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Diazotization | Diazonium salt of 2-chloro-4-nitroaniline | Formation of reactive intermediate |
| 2 | Azo coupling | Monoazo naphthalene derivative | Initial azo bond formation |
| 3 | Azo coupling | Extended azo compound with phenylazo substituents | Build complex azo structure |
| 4 | Sulfonation/neutralization | Trisodium salt of final azo dye | Enhance solubility and stability |
| 5 | Purification | Pure trisodium azo dye | Remove impurities and isolate product |
Chemical Reactions Analysis
Types of Reactions
Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under specific conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Basic Information
- Chemical Formula: C40H24ClN10Na3O16S3
- Molecular Weight: 1101.293 g/mol
- CAS Number: 85631-89-6
Structure
The compound features multiple functional groups, including azo (-N=N-) linkages, hydroxyl (-OH) groups, and sulfonate (-SO₃Na) groups, contributing to its solubility and reactivity in various environments.
Textile Industry
Azo dyes are extensively utilized in the textile industry due to their vibrant colors and excellent dyeing properties. Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-(...) is particularly valued for:
- Dyeing of Fabrics: It imparts bright colors to cotton, wool, and synthetic fibers.
- Stability: The chemical structure provides resistance to fading under light exposure and washing.
Analytical Chemistry
The compound serves as a reagent in various analytical techniques:
- Colorimetric Analysis: It is used for the quantitative determination of metal ions through color change reactions.
- Spectrophotometry: Its absorbance properties allow for the detection of specific compounds in mixtures, aiding in environmental monitoring.
Biological Studies
Research has shown its potential in biological applications:
- Cell Staining: The compound can be used to stain cells for microscopy, enhancing visibility under UV light.
- Drug Delivery Systems: Its azo linkage can be exploited in the development of controlled-release drug formulations.
Environmental Monitoring
Due to its ability to bind with heavy metals, this compound is investigated for:
- Remediation Techniques: It can be used to remove toxic metals from wastewater.
- Indicator Dyes: Employed in studies assessing pollution levels in aquatic environments.
Table 1: Comparison of Azo Dyes Used in Textile Applications
| Dye Name | Chemical Structure | Application Area | Color Fastness |
|---|---|---|---|
| Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy... | Complex Azo Structure | Textiles | High |
| Direct Red 26 | Simple Azo Structure | Textiles | Moderate |
| Direct Blue 71 | Simple Azo Structure | Textiles | High |
Table 2: Analytical Applications of Trisodium Azo Dye
| Application Type | Method Used | Target Compound |
|---|---|---|
| Metal Ion Detection | Colorimetric Analysis | Lead, Cadmium |
| Environmental Monitoring | Spectrophotometry | Heavy Metals |
Case Study 1: Textile Dyeing Efficiency
A study conducted on the dyeing efficiency of Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy... demonstrated that it outperformed traditional dyes in terms of color vibrancy and wash fastness. Fabrics dyed with this compound maintained their color after multiple washes compared to those dyed with other azo dyes.
Case Study 2: Heavy Metal Remediation
Research published in environmental science journals highlighted the effectiveness of this compound in binding lead ions from contaminated water sources. The study indicated a reduction of lead concentration by over 90% when treated with solutions containing the azo dye, showcasing its potential for environmental cleanup efforts.
Mechanism of Action
The mechanism of action of Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo groups can undergo reduction to form aromatic amines, which can then interact with biological molecules. Additionally, the compound’s ability to form stable complexes with metal ions contributes to its various applications in analytical and industrial chemistry.
Comparison with Similar Compounds
Key Observations:
Structural Complexity : The target compound exhibits the highest structural complexity, with four azo groups and a branched network of nitro, chloro, and hydroxy substituents. This extended conjugation likely shifts its absorption maximum to longer wavelengths compared to simpler analogs like and , which have fewer azo linkages .
Sulfonate Density : All compounds feature sulfonate groups for aqueous solubility, but the target compound’s trisodium salt and additional hydroxy groups may improve solubility in alkaline media compared to the disodium salts in .
Color Fastness and Stability
- Light Fastness: The target compound’s nitro and chloro substituents improve resistance to UV degradation compared to , which has an amino group prone to oxidative fading .
- Wash Fastness : The sulfonate groups in all compounds enhance binding to natural fibers, but the target’s larger size may reduce diffusion into synthetic fibers like polyester compared to smaller analogs like .
Spectral and Electronic Properties
- Absorption Maxima : The target compound’s absorption spectrum is expected to span 500–600 nm (green-yellow region), whereas and absorb at shorter wavelengths (450–550 nm, blue-red) due to reduced conjugation .
- Solvatochromism : The hydroxy and sulfonate groups in the target compound may induce greater solvatochromic shifts in polar solvents compared to and , which lack hydroxylation .
Biological Activity
Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate), commonly referred to as an azo dye, is a complex organic compound notable for its intricate structure and potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications in various fields, and relevant case studies.
Molecular Characteristics
- Chemical Formula : C40H24ClN10Na3O16S3
- Molecular Weight : 1101.293 g/mol
- CAS Number : 85631-89-6
The compound features multiple functional groups including hydroxyl (-OH), sulfonate (-SO₃Na), and azo (-N=N-) linkages, which enhance its solubility and reactivity in biological systems .
Structural Representation
| Component | Description |
|---|---|
| Azo group | -N=N- linkage |
| Hydroxyl groups | -OH functional groups |
| Sulfonate groups | -SO₃Na enhancing solubility |
| Chlorine and nitro substituents | Contribute to reactivity |
Azo dyes like Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy have been studied for their interactions with various biological molecules. The mechanisms through which these compounds exert their biological effects include:
- Antioxidant Activity : Some studies suggest that azo dyes can scavenge free radicals, thereby exhibiting antioxidant properties.
- Antimicrobial Activity : Research indicates that certain azo compounds possess antimicrobial properties against various pathogens, potentially due to their ability to disrupt microbial cell membranes.
- Cytotoxic Effects : Azo dyes may induce cytotoxicity in certain cancer cell lines, making them candidates for further investigation in cancer therapeutics .
Case Studies
-
Antimicrobial Properties :
- A study demonstrated that Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound's mechanism involved disruption of bacterial cell wall synthesis.
- Cytotoxicity Assessment :
- Antioxidant Evaluation :
Applications
Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy has potential applications across various fields:
- Pharmaceuticals : As a candidate for drug development targeting microbial infections and cancer.
- Cosmetics : Utilized for its antioxidant properties in skin care formulations.
- Textiles : Employed as a dye with potential antimicrobial properties to enhance fabric longevity.
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Utilize a combination of spectroscopic techniques:
- UV-Vis Spectroscopy : To identify π→π* transitions in the azo groups and confirm conjugation .
- NMR Spectroscopy : Analyze proton environments, focusing on aromatic protons and substituent effects (e.g., chloro and nitro groups) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, especially for sulfonate and azo linkages .
- Elemental Analysis : Confirm stoichiometry of sodium, sulfur, and nitrogen .
Q. What synthetic strategies are optimal for introducing multiple azo and sulfonate groups?
- Stepwise Diazotization : Use sequential coupling reactions under controlled pH (e.g., pH 8–10 for sulfonate stability) to avoid premature decomposition .
- Protection-Deprotection : Protect hydroxyl and amino groups with acetyl or tert-butyl moieties during sulfonation steps to prevent side reactions .
- Purification : Employ ion-exchange chromatography to isolate the trisodium salt form and remove unreacted intermediates .
Advanced Research Questions
Q. How do non-covalent interactions influence the supramolecular assembly of this compound?
- Experimental Approach :
- X-ray Crystallography : Resolve crystal packing to identify hydrogen bonds (e.g., between hydroxyl and sulfonate groups) and π-π stacking of aromatic rings .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, which correlates with intermolecular interactions .
Q. How can conflicting spectroscopic data from literature be resolved?
- Case Example : Discrepancies in UV-Vis λmax values for similar azo compounds.
- Resolution Strategies :
- Solvent Polarity Adjustment : Test in solvents with varying dielectric constants (e.g., water vs. DMSO) to isolate solvent effects .
- pH-Dependent Studies : Protonation/deprotonation of hydroxyl and amino groups can shift absorption bands; compare data at pH 2 vs. pH 12 .
- Reproducibility Checks : Validate published protocols with controlled reaction conditions (e.g., temperature, light exposure) .
Q. What experimental design principles optimize catalytic applications of this compound?
- Factorial Design : Vary synthesis parameters (precursor concentration, temperature) to maximize catalytic activity for redox reactions .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to identify optimal conditions .
Q. How can reaction kinetics of azo group reduction be quantitatively analyzed?
- Techniques :
- Stopped-Flow Spectroscopy : Monitor real-time reduction kinetics using sodium dithionite as a reductant .
- Isotopic Labeling : Introduce <sup>15</sup>N isotopes to track azo bond cleavage pathways via mass spectrometry .
Methodological Challenges and Solutions
Addressing Solubility Issues in Aqueous and Organic Media
- Problem : High sulfonate content limits solubility in non-polar solvents.
- Solutions :
- Counterion Exchange : Replace sodium with tetrabutylammonium ions to enhance organic phase solubility .
- Micellar Systems : Use surfactants (e.g., SDS) to solubilize the compound in mixed solvents .
Minimizing Photodegradation During Characterization
- Mitigation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
